molecular formula C11H8N2O B1426313 2-Methoxyquinoline-4-carbonitrile CAS No. 855165-19-4

2-Methoxyquinoline-4-carbonitrile

Cat. No. B1426313
M. Wt: 184.19 g/mol
InChI Key: XZANBBKOOLJQBU-UHFFFAOYSA-N
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Description

2-Methoxyquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.2 . It is a powder that is stored at room temperature .


Physical And Chemical Properties Analysis

2-Methoxyquinoline-4-carbonitrile is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

“2-Methoxyquinoline-4-carbonitrile” is an important heterocyclic compound that belongs to the class of quinoline derivatives. It has a molecular weight of 184.2 .

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This suggests that “2-Methoxyquinoline-4-carbonitrile” could potentially have applications in medicinal chemistry and pharmacology.

  • 4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(4-(3-((4-((2,4-dichloro-5-methoxyphenyl)amino)-3-isocyano-6-methoxyquinolin-7-yl)oxy)propyl)piperazin-1-yl)propoxy)-6-methoxyquinoline-3-carbonitrile : This compound is used as a reactant in the preparation of Bosutinib , a drug used for the treatment of chronic myelogenous leukemia .
  • 4-((2,4-Dichloro-5-methoxyphenyl)amino)-7-(3-(4-(3-((4-((2,4-dichloro-5-methoxyphenyl)amino)-3-isocyano-6-methoxyquinolin-7-yl)oxy)propyl)piperazin-1-yl)propoxy)-6-methoxyquinoline-3-carbonitrile : This compound is used as a reactant in the preparation of Bosutinib , a drug used for the treatment of chronic myelogenous leukemia .

Safety And Hazards

The safety information for 2-Methoxyquinoline-4-carbonitrile indicates that it is potentially harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and rinsing mouth if swallowed .

properties

IUPAC Name

2-methoxyquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZANBBKOOLJQBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718597
Record name 2-Methoxyquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyquinoline-4-carbonitrile

CAS RN

855165-19-4
Record name 2-Methoxyquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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